AB-CHMINACA metabolite M1B AB-CHMINACA metabolite M1B AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M1B is a potential metabolite produced during metabolism of AB-CHMINACA in vivo. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201711
InChI: InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1
SMILES: CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5

AB-CHMINACA metabolite M1B

CAS No.:

Cat. No.: VC0201711

Molecular Formula: C20H28N4O3

Molecular Weight: 372.5

* For research use only. Not for human or veterinary use.

AB-CHMINACA metabolite M1B -

Specification

Molecular Formula C20H28N4O3
Molecular Weight 372.5
IUPAC Name N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide
Standard InChI InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1
Standard InChI Key JPYMZGZGKXHPPL-KVULBXGLSA-N
SMILES CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O
Appearance Assay:≥98% (mixture of diastereomers)A crystalline solid

Introduction

Chemical Properties and Structure

AB-CHMINACA metabolite M1B is a hydroxylated metabolite of AB-CHMINACA, formed during in vivo metabolism. The compound has the following chemical properties:

PropertyValue
CAS Number2131173-54-9
Molecular FormulaC20H28N4O3
Molecular Weight372.5
IUPAC NameN-[(2S)-1-Amino-3-methyl-1-oxo-2-butanyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide
Canonical SMILESO=C(NC@@HC(N)=O)C1=NN(CC2CC(O)CCC2)C3=C1C=CC=C3
SolubilityDMF: 50 mg/ml, DMF:PBS(pH 7.2)(1:1): 0.5 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml
Storage RecommendationStore at -20°C

The structure of AB-CHMINACA metabolite M1B features a hydroxyl group on the cyclohexyl ring, which distinguishes it from the parent compound AB-CHMINACA . This hydroxylation increases the polarity of the molecule, affecting its pharmacokinetic properties and detection capabilities in biological matrices.

Origin and Parent Compound

AB-CHMINACA metabolite M1B derives from AB-CHMINACA, a synthetic cannabinoid with the following characteristics:

PropertyDescription
Parent CompoundAB-CHMINACA
ClassificationSynthetic cannabinoid receptor agonist (SCRA)
PharmacologyPotent agonist of the central CB1 receptor (Ki = 0.9 nM)
Relative Potency11–58 times more potent than THC
First DetectionFebruary 2014 (Riga, Latvia)
First Notification to EMCDDAApril 2014
Risk AssessmentConducted by the EMCDDA in 2017

AB-CHMINACA is an analog of AB-FUBINACA, another potent synthetic cannabinoid . The parent compound acts as a full and partial agonist of the CB1 and CB2 receptors, respectively, exhibiting significantly higher potency compared to THC . This high potency contributes to the compound's toxicity profile and potential for abuse.

Metabolic Pathway and Formation

The formation of AB-CHMINACA metabolite M1B occurs through specific metabolic processes in the human body:

General Metabolism of AB-CHMINACA

Studies investigating the metabolism of AB-CHMINACA using human liver microsomes (HLMs) have identified 26 different metabolites, including:

Metabolite TypeNumber Identified
Mono-hydroxylated metabolites7
Di-hydroxylated metabolites6
N-dealkylated metabolites1
Carboxylated metabolites2
Glucuronidated metabolites5

The formation of these metabolites primarily involves cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active enzyme in producing hydroxylated metabolites . The metabolism of AB-CHMINACA is extensive, with the parent compound undergoing various transformations that increase its polarity for elimination.

Specific Formation of M1B

AB-CHMINACA metabolite M1B specifically results from the hydroxylation of the cyclohexyl ring of AB-CHMINACA . This mono-hydroxylation is one of the major metabolic pathways observed in both in vitro and in vivo studies. The hydroxylation occurs at the 3-position of the cyclohexyl ring, resulting in increased polarity compared to the parent compound .

Detection and Analytical Methods

The detection of AB-CHMINACA metabolite M1B in biological samples requires sophisticated analytical techniques:

Analytical Techniques

TechniqueApplicationSensitivity
LC-MS/MSPrimary method for detection and quantificationHigh sensitivity for trace amounts
UHPLC-QTOF-MSCharacterization of metabolic profilesExcellent for structural elucidation
LC-QTRAP-MS/MSDetection in biological matricesHigh specificity for target compounds

Liquid chromatography coupled to mass spectrometry (LC-MS) is the primary analytical technique employed for the detection and quantification of AB-CHMINACA metabolite M1B . The high sensitivity and specificity of these methods allow for the reliable identification of the metabolite in complex biological matrices.

Biological Matrices

The detection of AB-CHMINACA metabolite M1B has been reported in various biological matrices:

Biological MatrixDetection CharacteristicsLimitations
UrinePrimary matrix for metabolite detectionParent compound rarely detected
Blood/SerumCan detect parent compound and metabolitesShort detection window
Oral FluidUseful for recent consumptionLow concentrations
HairPotential for long-term detectionPassive contamination issues

Urine samples provide the most reliable matrix for the detection of AB-CHMINACA metabolites, including M1B, due to the extensive metabolism of the parent compound . The metabolites can be detected for a longer period compared to the parent compound, making them valuable biomarkers for consumption.

Research Applications and Significance

AB-CHMINACA metabolite M1B holds significant value in various research contexts:

Forensic Applications

The identification and quantification of AB-CHMINACA metabolite M1B in biological samples support forensic investigations related to synthetic cannabinoid use. The metabolite serves as a reliable biomarker for AB-CHMINACA consumption, enabling forensic toxicologists to identify cases of synthetic cannabinoid intoxication even after the parent compound has been eliminated from the body .

Clinical Toxicology

Understanding the metabolic profile of AB-CHMINACA, including the formation of M1B, contributes to clinical toxicology knowledge. This information helps healthcare providers better understand the pharmacokinetics and potential toxic effects of synthetic cannabinoids, improving patient care in cases of intoxication .

Public Health Monitoring

The detection of AB-CHMINACA metabolite M1B in biological samples aids in monitoring trends in synthetic cannabinoid use. This information is valuable for public health agencies and regulatory bodies in assessing the prevalence and impact of these substances on public health.

Comparison with Other AB-CHMINACA Metabolites

AB-CHMINACA metabolite M1B is one of several metabolites produced during the metabolism of AB-CHMINACA. Understanding its relative importance requires comparison with other metabolites:

MetaboliteFormationRelative AbundanceDetection Window
M1B (Mono-hydroxylated)Hydroxylation of cyclohexyl ringMajor metaboliteExtended
Carboxylated metabolitesAmidase-mediated hydrolysisMajor metabolitesExtended
Di-hydroxylated metabolitesMultiple hydroxylationsMinor metabolitesVariable
N-dealkylated metabolitesN-dealkylationMinor metabolitesLimited
Glucuronidated metabolitesPhase II conjugationDependent on phase I metabolismExtended

Studies have identified five mono-hydroxylated metabolites (including M1B) and one carboxylated metabolite as the major metabolites of AB-CHMINACA detected in both in vitro studies and human urine samples . The formation of these metabolites provides multiple targets for detecting AB-CHMINACA consumption in toxicological analyses.

Concentration1 mg Preparation5 mg Preparation10 mg Preparation
1 mM2.6846 mL13.4228 mL26.8456 mL
5 mM0.5369 mL2.6846 mL5.3691 mL
10 mM0.2685 mL1.3423 mL2.6846 mL

When preparing stock solutions, the appropriate solvent should be selected based on the solubility of the compound in different solvents. After preparation, the solution should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .

Storage TemperatureRecommended Usage Period
-80°CWithin 6 months
-20°CWithin 1 month

To increase solubility, heating the tube to 37°C followed by ultrasonic bath agitation may be beneficial. When shipping, evaluation sample solutions should be transported with blue ice, while other sizes are typically shipped at room temperature or with blue ice upon request .

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